2-Carboxyarabinitol-1,5-diphosphate
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Overview
Description
2-carboxy-D-arabinitol 1,5-bisphosphate is a ribonic acid phosphate. It derives from a 2-carboxy-D-arabinitol and a D-ribonic acid.
Scientific Research Applications
Photosynthetic CO2 Assimilation Regulation
2-Carboxyarabinitol-1-phosphate (CA1P) is identified as a potent, naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco), a key enzyme in photosynthetic CO2 assimilation. Research by Andralojc et al. (2002) elucidates that CA1P limits photosynthetic CO2 assimilation in low light conditions, highlighting its role in the regulation of photosynthesis.
Drought Stress and Rubisco Activity
CA1P also plays a significant role in the modulation of Rubisco activity during drought stress. Parry et al. (2002) found that in tobacco plants, Rubisco's activity, critical for photosynthesis, is influenced by the presence of tight-binding inhibitors like CA1P, especially under drought conditions. This points to its vital function in plant adaptation to environmental stress (Parry et al., 2002).
Plastidic Isoprenoid Biosynthesis
The research by Estevez et al. (2001) on 1-deoxy-d-xylulose-5-phosphate synthase, involved in the plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway, suggests a connection to CA1P. The MEP pathway, which produces isopentenyl diphosphate, is an essential process in plants for isoprenoid production. While the direct link between CA1P and this pathway requires further exploration, the study provides insights into the broader metabolic context of CA1P (Estevez et al., 2001).
Enzyme Inhibition and Structural Insights
Further studies into the structural and functional aspects of enzymes related to CA1P provide deeper insights. For instance, the work on Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase by Henriksson et al. (2007) offers valuable data on enzyme inhibition, which may be pertinent to understanding CA1P's inhibitory roles (Henriksson et al., 2007).
Properties
CAS No. |
27442-42-8 |
---|---|
Molecular Formula |
C6H14O13P2 |
Molecular Weight |
356.11 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
InChI Key |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Appearance |
Solid powder |
27442-42-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2'-carboxy-D-arabinitol 1,5-bisphosphate 2-CABP 2-carboxy-D-arabinitol 1,5-diphosphate 2-carboxyarabinitol 1,5-biphosphate 2-carboxyarabinitol 1,5-bisphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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